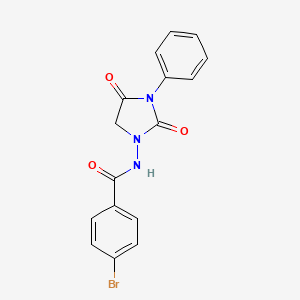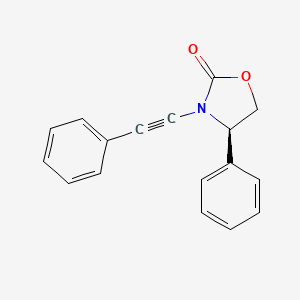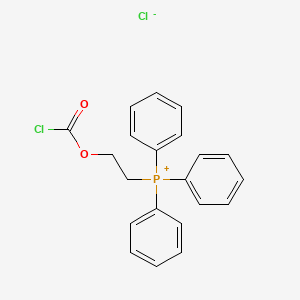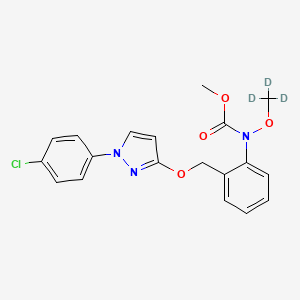
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide is a chemical compound with the molecular formula C16H12BrN3O3 and a molecular weight of 374.196 g/mol It is characterized by the presence of a bromine atom attached to a benzamide moiety, which is further connected to a 2,4-dioxo-3-phenylimidazolidin-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting phenyl isocyanate with glycine in the presence of a suitable solvent such as ethanol.
Bromination of Benzamide: The bromination of benzamide is achieved by treating benzamide with bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves coupling the 2,4-dioxo-3-phenylimidazolidin-1-yl group with 4-bromobenzamide. This is achieved by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The imidazolidinone core can undergo oxidation reactions to form corresponding imidazolidinediones.
Reduction Reactions: The carbonyl groups in the imidazolidinone core can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium methoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Substituted benzamides with various functional groups.
Oxidation Reactions: Imidazolidinediones.
Reduction Reactions: Imidazolidinols.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. The imidazolidinone core is known to bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric modulation .
Molecular Targets and Pathways
Vergleich Mit ähnlichen Verbindungen
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide can be compared with other similar compounds, such as:
4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: This compound has a similar structure but contains a pyridine ring instead of an imidazolidinone core.
N-(4-bromophenyl)-2-(3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide: This compound has a similar imidazolidinone core but contains additional substituents on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C16H12BrN3O3 |
|---|---|
Molekulargewicht |
374.19 g/mol |
IUPAC-Name |
4-bromo-N-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzamide |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-8-6-11(7-9-12)15(22)18-19-10-14(21)20(16(19)23)13-4-2-1-3-5-13/h1-9H,10H2,(H,18,22) |
InChI-Schlüssel |
MJUINBWXXJLOHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=O)N1NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)



![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
